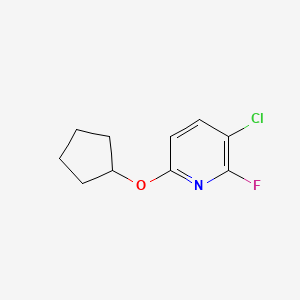

3-Chloro-6-(cyclopentyloxy)-2-fluoropyridine

Description

3-Chloro-6-(cyclopentyloxy)-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₀ClFNO and a molecular weight of 229.64 g/mol. Its structure features three distinct substituents:

- Chlorine at the 3-position,

- Fluorine at the 2-position,

- A cyclopentyloxy group at the 6-position.

The cyclopentyloxy moiety introduces significant steric bulk, which may influence solubility, reactivity, and binding affinity in biological or catalytic applications. The electron-withdrawing fluorine and chlorine atoms likely modulate the pyridine ring’s electronic properties, directing substitution reactions to specific positions.

Properties

IUPAC Name |

3-chloro-6-cyclopentyloxy-2-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-8-5-6-9(13-10(8)12)14-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBPRMQSRHDVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-6-(cyclopentyloxy)-2-fluoropyridine is a compound of interest due to its potential therapeutic applications, particularly in the modulation of immune responses and treatment of various diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12ClFNO

- Molecular Weight : 229.67 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound is linked to its role as a Spleen Tyrosine Kinase (Syk) inhibitor. Syk is a critical player in signaling pathways associated with immune responses, particularly in B cells and mast cells. By inhibiting Syk, this compound may help modulate allergic reactions and autoimmune disorders.

Key Mechanisms:

- Inhibition of Syk Kinase : The compound targets Syk kinase, which is involved in the activation of immune cells during allergic responses. This inhibition can reduce inflammation and allergic symptoms.

- Impact on Tumor Cells : Syk has been implicated in various cancers, including B-cell malignancies. Inhibition may lead to reduced survival signals in these tumor cells, making it a potential candidate for cancer therapy.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Syk Inhibition in Allergic Disorders :

A study demonstrated that compounds similar to this compound effectively inhibited Syk-mediated pathways, leading to a reduction in allergic inflammation in animal models. This suggests potential therapeutic use in conditions like asthma and allergic rhinitis . -

Antitumor Activity :

Research indicated that Syk inhibitors could significantly decrease the viability of B-cell lymphoma cells. In vitro studies showed that this compound exhibited cytotoxic effects against several human tumor cell lines, supporting its role as a potential anticancer agent . -

Mechanistic Studies :

Detailed mechanistic studies revealed that the compound's inhibition of Syk leads to decreased phosphorylation of downstream signaling molecules involved in cell survival and proliferation, thereby promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-6-(cyclopentyloxy)-2-fluoropyridine with structurally related pyridine derivatives, emphasizing substituent effects and physicochemical properties:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 2-Chloro-6-(trifluoromethyl)pyridine () strongly deactivates the pyridine ring, favoring nucleophilic substitution at activated positions. Fluorine at C2 (target compound) enhances electrophilicity at adjacent positions, directing reactions to C4 or C5 .

Steric Hindrance:

Reactivity in Amination Reactions

highlights that 2-fluoropyridine derivatives undergo nucleophilic aromatic substitution (SₙAr) with lithium aminoborohydrides (LABs). Key findings:

- Steric Effects: Bulky substituents (e.g., cyclopentyloxy) at C6 may hinder LAB coordination to the pyridine ring, lowering yields compared to less hindered analogs (e.g., 2-fluorobenzonitrile derivatives) .

- Electronic Effects: Electron-deficient rings (e.g., CF₃-substituted pyridines) react faster in SₙAr than electron-rich systems. The target compound’s cyclopentyloxy group may slightly counteract fluorine’s deactivation, moderating reactivity .

Notes

Data Limitations: Direct comparative studies between the target compound and its analogs are sparse; inferences are drawn from structural and electronic similarities.

Substituent Trade-offs: The cyclopentyloxy group balances steric bulk with moderate electron donation, making the compound distinct from trifluoromethyl- or methoxy-substituted pyridines.

Future Directions: Experimental studies on reaction kinetics and solubility profiles are needed to validate theoretical comparisons.

Q & A

Q. How to troubleshoot discrepancies in catalytic cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.